p-(Ethylamino)diphenylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

p-(Ethylamino)diphenylamine can be synthesized through various methods. One common approach involves the reaction of 1,4-diaminobenzene with ethyl iodide and phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反応の分析

Types of Reactions

p-(Ethylamino)diphenylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated benzene derivatives.

科学的研究の応用

Pharmacological Applications

Therapeutic Potential

Research indicates that diphenylamine and its derivatives, including p-(ethylamino)diphenylamine, exhibit significant pharmacological activities. These compounds have been studied for their potential as bioactive agents with therapeutic functions. Notable applications include:

- Antioxidant Activity : DPA derivatives have shown promise in scavenging free radicals, which can help mitigate oxidative stress-related diseases .

- Anti-inflammatory Properties : Studies suggest that these compounds may possess anti-inflammatory effects, making them candidates for treating inflammatory disorders .

- Antimicrobial Effects : Certain derivatives have demonstrated activity against various microbial strains, indicating potential use in developing antimicrobial agents .

Case Study Example

A review highlighted the pharmacological applications of diphenylamine derivatives, emphasizing their role in drug development and the need for further exploration of their bioactive properties. The review concluded that while several derivatives show promise, many remain to be fully characterized for their therapeutic potential .

Agricultural Applications

Plant Growth Regulator

this compound is utilized as a plant growth regulator (PGR). It is particularly effective in post-harvest treatments to enhance fruit quality and prolong shelf life. The Environmental Protection Agency (EPA) has evaluated DPA's use in agriculture, noting its effectiveness in reducing bruising and maintaining the firmness of apples during storage .

Usage Profile

- Application Method : Typically applied as a post-harvest treatment.

- Target Crops : Primarily used on apples and other fruits.

- Regulatory Status : DPA has undergone reregistration eligibility reviews by the EPA, confirming its safety when used according to guidelines .

Material Science Applications

Chemical Stability and Functionality

In material science, this compound is explored for its chemical stability and potential use as an additive in polymers and coatings. Its properties can enhance the durability and performance of materials under various environmental conditions.

| Property | Value |

|---|---|

| Solubility in Water | Moderate (39.4 ppm) |

| Octanol/Water Partition Coefficient | High (K = 3,860) |

| Vapor Pressure | High (6.39 x 10⁻⁴ torr) |

This table summarizes key physical properties relevant to its application in material science.

Environmental Impact and Safety

The environmental fate of this compound has been assessed due to its agricultural use. Studies indicate that while it is moderately toxic to aquatic life, it poses minimal risks to avian species . The EPA has established maximum residue limits for food products treated with DPA, ensuring consumer safety.

作用機序

The mechanism of action of p-(Ethylamino)diphenylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, depending on the target enzyme or receptor .

類似化合物との比較

Similar Compounds

N-cyclohexyl-N’-phenyl-1,4-benzenediamine: Similar structure but with a cyclohexyl group instead of an ethyl group.

N-ethyl-N’-phenyl-1,2-benzenediamine: Similar structure but with the amine groups in different positions on the benzene ring

Uniqueness

p-(Ethylamino)diphenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials .

生物活性

p-(Ethylamino)diphenylamine, a derivative of diphenylamine, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological properties, including its antioxidant, anticancer, and antimicrobial activities, supported by recent studies and data.

Chemical Structure

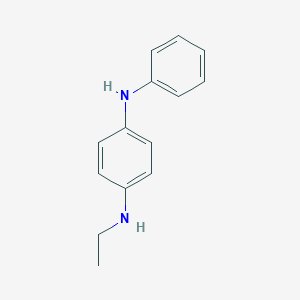

The structure of this compound can be represented as follows:

This compound features an ethylamino group attached to a diphenylamine backbone, which is crucial for its biological activity.

Antioxidant Activity

Research indicates that diphenylamine derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound has been evaluated using various assays, including the Ferric Reducing Antioxidant Power (FRAP) assay. In comparative studies, compounds with similar structures have shown varying degrees of antioxidant efficacy.

| Compound | FRAP Value (µmol/L) |

|---|---|

| This compound | TBD |

| Protocatechuic Acid | 109.05 |

| Other Diphenylamine Derivatives | 120.08 - 132.14 |

The presence of electron-donating groups, such as the ethylamino moiety, enhances the reducing power of these compounds, making them effective in scavenging free radicals and reducing oxidative stress .

Anticancer Activity

This compound has shown promise in anticancer research. Studies have reported that derivatives of diphenylamine can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Key Findings:

- IC50 Values: The compound exhibited IC50 values ranging from 0.73 to 2.38 µM against human cancer cell lines such as MCF-7 (breast cancer).

- Mechanism of Action: The anticancer effects are attributed to the inhibition of specific kinases involved in cell proliferation and migration .

Case Study: In Vitro Evaluation

A recent study evaluated the effects of this compound on cell migration in pancreatic cancer cells (Panc-1). The results indicated that treatment with this compound significantly inhibited cell migration after 72 hours of incubation.

| Cell Line | Control Wound Area (%) | Treated Wound Area (%) |

|---|---|---|

| Panc-1 | 0% (closed) | 15.8 ± 8.8 |

These findings suggest a potential therapeutic role for this compound in managing cancer metastasis .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that diphenylamine derivatives possess significant antibacterial and antifungal activities.

Research Highlights:

- Compounds with functional groups such as chloro and methoxy have demonstrated enhanced antibacterial effects.

- The presence of the diphenylamino structure is believed to contribute to the overall antimicrobial efficacy .

Comparative Antimicrobial Efficacy

A summary of antimicrobial activity against common pathogens is presented below:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | TBD |

| Other Diphenylamine Derivatives | S. aureus | TBD |

Further studies are warranted to elucidate the mechanisms underlying these antimicrobial effects .

特性

IUPAC Name |

1-N-ethyl-4-N-phenylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-15-12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVLZAWPGJYRAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。